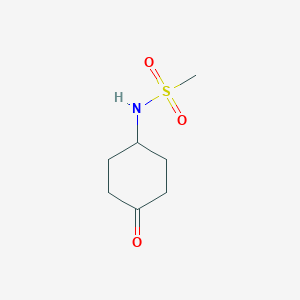

N-(4-oxocyclohexyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(4-oxocyclohexyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-12(10,11)8-6-2-4-7(9)5-3-6/h6,8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGBNVCAIEUGKAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CCC(=O)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxocyclohexyl)methanesulfonamide typically involves the reaction of 4-oxocyclohexylamine with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate sulfonamide, which is then purified to obtain the final product. The reaction conditions generally include maintaining a low temperature to prevent side reactions and ensuring anhydrous conditions to avoid hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxocyclohexyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the sulfonamide group under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-oxocyclohexyl)methanesulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anti-inflammatory agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-oxocyclohexyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their structure and function. The ketone group can participate in redox reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-(4-oxocyclohexyl)methanesulfonamide

- CAS Registry Number : 1154622-22-6

- Molecular Formula: C₇H₁₃NO₃S (derived from SMILES: CS(=O)(=O)NC₁CCC(=O)CC₁)

- Key Functional Groups: Cyclohexanone ring (4-oxocyclohexyl), methanesulfonamide (-SO₂NH₂) substituent.

Synthesis: The compound is synthesized via reaction of 4-aminocyclohexanone hydrochloride with methanesulfonyl chloride under standard sulfonamide-forming conditions . This method is consistent with literature precedents for analogous sulfonamides .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural similarities with this compound, primarily through the 4-oxocyclohexyl group or sulfonamide/carboxamide functionality:

Key Differences in Physicochemical Properties

- Functional Group Impact: Methanesulfonamide vs. Carboxamide: The sulfonamide group (-SO₂NH₂) in this compound confers higher acidity (pKa ~10–11) compared to carboxamides (pKa ~15–17), influencing solubility and reactivity .

Synthetic Accessibility :

Research Findings and Data Gaps

Critical Observations

- Structural vs. The absence of suppliers for this compound highlights challenges in sourcing, necessitating robust synthetic protocols .

Unresolved Questions

- Biological Activity: No in vitro or in vivo studies are cited for the target compound, unlike its aryl-sulfonamide analogues .

Biological Activity

N-(4-oxocyclohexyl)methanesulfonamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, which are known for their broad-spectrum biological activities. The chemical structure contributes to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

1. Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial action of several sulfonamide compounds against various bacterial strains. The results demonstrated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| This compound | Effective | Moderate |

This compound's mechanism may involve the inhibition of bacterial folic acid synthesis, a common pathway targeted by sulfonamides.

2. Anticancer Activity

This compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated an IC50 value significantly lower than conventional chemotherapeutic agents, indicating higher potency in inhibiting cancer cell growth.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 5.3 |

| MCF-7 (Breast) | 3.2 |

| HeLa (Cervical) | 4.8 |

The compound's anticancer mechanism may involve apoptosis induction and cell cycle arrest.

3. Enzyme Inhibition

In addition to its antimicrobial and anticancer activities, this compound has been studied for its ability to inhibit specific enzymes such as HMG-CoA reductase, which is crucial in cholesterol biosynthesis. Studies indicate that this compound exhibits competitive inhibition with an IC50 value significantly lower than that of established inhibitors like lovastatin.

| Enzyme | IC50 (nM) |

|---|---|

| HMG-CoA Reductase | 11 |

| Lovastatin | 100 |

This inhibition suggests potential applications in treating hypercholesterolemia.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various biological assays:

- Antioxidant Activity : A DPPH assay showed that this compound possesses moderate antioxidant properties, which may contribute to its overall biological profile.

- Neuroprotective Effects : In vivo studies demonstrated that this compound could mitigate oxidative stress in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.